Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate
Description
This compound features a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. A tert-butyl (1,1-dimethylethyl) group is linked via a sulfanyl bridge to an ethyl acetate moiety.
Properties
IUPAC Name |
ethyl 2-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2O2S/c1-4-22-11(21)7-23-13(2,3)8-20-12-10(15)5-9(6-19-12)14(16,17)18/h5-6H,4,7-8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIYIOJHTDBFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)(C)CNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate typically involves multiple steps. One common route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Attachment of the amino group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the ethyl ester: The esterification reaction involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Introduction of the sulfanyl group: The sulfanyl group is attached through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, while the sulfanyl group can undergo redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Ethyl (3-Cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate ()
- Structure: Differs in pyridine substituents (cyano, ethoxycarbonyl, methyl, styryl) and lacks the tert-butyl group.
- Synthesis : Reflux with ethyl chloroacetate and sodium acetate yielded 85% product (mp 70–71°C) .
- Key Differences: Styryl and ethoxycarbonyl groups increase lipophilicity compared to the target compound’s chloro/trifluoromethyl substituents.
Ethyl 2-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino}Acetate ()
- Structure : Lacks the sulfanyl-tert-butyl moiety, simplifying the structure.
- Properties : Molecular weight 282.65 g/mol (vs. ~400 g/mol estimated for the target compound). Discontinued lab use suggests instability or niche applications .
- Key Differences : The absence of the sulfanyl-tert-butyl group reduces steric bulk and may limit interactions with hydrophobic binding pockets in biological systems.
Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate ()
Sulfonylurea Herbicides ()
- Structure : Triazine-based sulfonylureas (e.g., metsulfuron-methyl) feature sulfonylurea bridges instead of thioethers.
- Applications : Act as acetolactate synthase inhibitors in herbicides. The target compound’s thioether and pyridine core suggest divergent mechanisms, possibly in pharmaceuticals or alternative agrochemical roles .
Comparative Data Table
Structural and Functional Implications
- Electron Effects : Trifluoromethyl groups in the target compound and analogs enhance electron-withdrawing properties, stabilizing the pyridine ring and influencing reactivity .
- Steric Hindrance : The tert-butyl group in the target compound may reduce enzymatic degradation or hinder synthetic steps compared to less bulky analogs .
- Solubility and Bioavailability : Sulfanyl groups (thioethers) offer moderate polarity, whereas carbamoyl () or sulfonyl () groups alter solubility and target affinity .
Biological Activity
Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H18ClF3N2O2S
- Molecular Weight : 360.82 g/mol
- CAS Number : 478042-69-2
The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which contributes to its unique biological properties.
Antimicrobial Activity
Research has indicated that compounds containing pyridine rings exhibit varying degrees of antimicrobial activity. This compound has been evaluated against several bacterial strains. In vitro studies demonstrate that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In a series of studies involving cancer cell lines, including breast and colon cancer cells, this compound exhibited cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, contributing to oxidative stress and subsequent cell death.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with tert-butylthiol intermediates, followed by esterification. Key steps include:
- Nucleophilic substitution between the pyridinylamine and a tert-butylsulfanyl precursor under inert conditions (e.g., argon) .
- Esterification using ethyl chloroacetate in the presence of a base like triethylamine to minimize side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of:
- NMR :
- ¹H NMR to identify tert-butyl protons (δ ~1.3 ppm, singlet) and ethyl ester protons (δ ~4.1–4.3 ppm, quartet) .
- ¹³C NMR to confirm the trifluoromethyl group (δ ~120–125 ppm, quartet due to coupling with fluorine) .
- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode to detect the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl acetate moiety) .
Q. What are the primary degradation pathways of this compound under environmental conditions?
- Methodological Answer : Degradation studies should assess:
- Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 25°C and 40°C, monitoring ester hydrolysis via LC-MS .
- Microbial degradation : Use soil microcosms spiked with the compound and analyze metabolites (e.g., sulfonic acid derivatives) using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How does the compound’s sulfanyl-acetate moiety influence its bioactivity compared to structurally related fungicides like Fluopyram?
- Methodological Answer :
- Comparative docking studies : Use molecular modeling software (e.g., AutoDock Vina) to compare binding affinities to fungal succinate dehydrogenase (SDH), a target of Fluopyram .
- In vitro assays : Measure IC₅₀ against SDH isolated from Fusarium spp. using spectrophotometric NADH oxidation assays .
- Data interpretation : The sulfanyl group may enhance membrane permeability but reduce target affinity compared to Fluopyram’s benzamide linkage .
Q. What experimental strategies can resolve contradictions in biodegradation data between laboratory and field studies?
- Methodological Answer :
- Field simulation : Conduct mesocosm experiments replicating soil pH, moisture, and microbial diversity from natural environments .
- Metabolite profiling : Use HRMS to identify transient intermediates (e.g., hydroxylated derivatives) that may accumulate in field conditions but degrade rapidly in lab settings .
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate degradation rates with environmental variables (e.g., organic carbon content) .
Q. How can researchers elucidate the metabolic fate of this compound in non-target organisms?
- Methodological Answer :
- In vivo assays : Dose model organisms (e.g., Daphnia magna) and extract metabolites from homogenized tissues using QuEChERS followed by UPLC-QTOF-MS .
- Isotopic labeling : Synthesize a ¹³C-labeled analog to track metabolic pathways (e.g., glutathione conjugation) via isotope-ratio mass spectrometry .
Q. What computational tools are effective for predicting the compound’s environmental persistence and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
